Sodium equilenin sulfate

Description

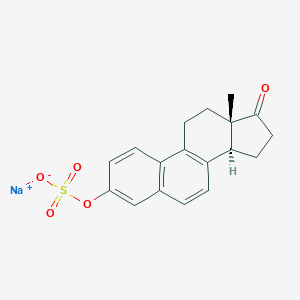

Sodium equilenin sulfate (C₁₈H₁₉O₅S·Na, MW 347.41) is a sulfated estrogen derivative and a minor component of conjugated equine estrogens (CEEs), such as Premarin® and Cenestin®. It is chemically defined as the sodium salt of equilenin-3-sulfate, where the sulfate group at the C3 position renders the compound biologically inactive until metabolized to free equilenin by sulfatase enzymes in target tissues .

Properties

CAS No. |

16680-48-1 |

|---|---|

Molecular Formula |

C18H18NaO5S |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

sodium;[(13S,14S)-13-methyl-17-oxo-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H18O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16H,6-9H2,1H3,(H,20,21,22);/t16-,18-;/m0./s1 |

InChI Key |

DQIJAZCUWQSOEA-AKXYIILFSA-N |

SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |

Appearance |

White to Off-White Solid |

Other CAS No. |

16680-48-1 |

Pictograms |

Irritant; Health Hazard |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

3-(Sulfooxy)-estra-1,3,5,7,9-pentaen-17-one Sodium Salt; 3-Hydroxyestra-1,3,5,7,9-pentaen-17-one HydrogenSulfate Monosodium Salt; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium equilenin sulfate involves the sulfonation of equilenin. Equilenin can be obtained from the urine of pregnant mares or synthesized through a series of organic reactions. The sulfonation process typically involves reacting equilenin with sulfur trioxide or chlorosulfonic acid to form equilenin sulfate. This sulfate ester is then neutralized with sodium hydroxide to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of equilenin from natural sources, followed by its sulfonation and subsequent neutralization with sodium hydroxide. The final product is purified through crystallization and filtration techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Chemical Stability and Decomposition Pathways

Key Reaction :

Stabilization Mechanism :

Admixture with natural estrogens (e.g., sodium estrone sulfate) inhibits decomposition. For example, a formulation containing 40–75% synthetic this compound and 1–30% natural estrogens remained stable for extended periods .

| Component | Role in Stabilization | Concentration Range |

|---|---|---|

| Natural conjugated estrogens | Inhibit hydrolysis of sulfate ester bond | 1–30% of total estrogens |

| Synthetic this compound | Active pharmaceutical ingredient | 40–75% of total estrogens |

Metabolic Reactions and Pharmacokinetics

In vivo, this compound acts as a prodrug. It is hydrolyzed by steroid sulfatase to equilenin, which undergoes further metabolism via 17β-hydroxysteroid dehydrogenase (17β-HSD1) to form 17β-dihydroequilenin .

Metabolic Pathway :

| Parameter | Value |

|---|---|

| Plasma half-life (equilenin) | 19–27 minutes |

| Metabolic clearance rate (MCR) | 1,982–3,300 L/day/m² |

| Bioavailability (oral) | Enhanced by sulfate conjugation |

Enzymatic Interactions and Biochemical Effects

Equilenin, the active metabolite, inhibits 17β-HSD1, reducing estradiol (E₂) levels in breast tissue. This mechanism lowers the risk of estrogen-dependent cancers .

Reaction in Breast Tissue :

| Estrogen | Relative Binding Affinity (ERα) | Uterotropic Activity |

|---|---|---|

| 17β-Dihydroequilenin | 108% vs. estradiol | 200% vs. CEEs* |

| Equilenin | 49% vs. estradiol | 80% vs. CEEs |

*CEEs = Conjugated equine estrogens

Synthetic and Formulation Reactions

Industrial synthesis involves methanol dissolution followed by solvent removal. A typical batch (108.72 kg) combines:

-

95.75 kg tricalcium phosphate

-

Methanolic solutions of mare urine extract (10.3 kg) and synthetic this compound (66% of total estrogens) .

Critical Reaction Step :

| Component | Stability (Months) | Degradation Products |

|---|---|---|

| Pure synthetic form | <1 | Equilenin, NaHSO₄ |

| Stabilized mixture | >24 | None detected |

Analytical Characterization

Liquid chromatography-mass spectrometry (LC-MS) resolves this compound from isomers like Δ⁸,⁹-dehydroestrone sulfate. Key MRM transitions include m/z 349 → 143 and 349 → 257 .

Chromatographic Conditions :

-

Column: Acquity BEH C18 (1.7 µm, 2.1 × 150 mm)

-

Mobile Phase: Gradient of acetonitrile/water with 0.1% formic acid

Clinical Implications of Reactivity

The prodrug nature of this compound ensures sustained estrogenic activity with reduced hepatic impact compared to non-sulfated estrogens. Its hydrolysis kinetics (t₁/₂ = 5.2–190 minutes) allow controlled release in menopausal hormone therapy .

Therapeutic Outcomes :

Scientific Research Applications

Sodium equilenin sulfate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It serves as a tool for studying estrogenic activity and hormone receptor interactions.

Medicine: It is used in hormone replacement therapy for menopausal symptoms and in the treatment of certain cancers, such as breast and prostate cancer.

Industry: It is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other steroidal compounds

Mechanism of Action

Sodium equilenin sulfate exerts its effects by acting as an estrogen receptor agonist. It binds to estrogen receptors (ERα and ERβ) in target tissues, leading to the activation of these receptors. This activation results in the transcription of estrogen-responsive genes, which regulate various physiological processes, including the development and maintenance of female reproductive tissues, bone density, and cardiovascular health. The compound can also be converted into more potent estrogens, such as 17β-dihydroequilenin, which further enhances its estrogenic activity .

Comparison with Similar Compounds

Pharmacological Role :

- Sodium equilenin sulfate constitutes approximately 1–3% of the total estrogenic content in CEEs, as outlined in USP monographs and clinical formulations .

- Its free form, equilenin, binds estrogen receptors (ER-α and ER-β) with moderate affinity, contributing to the treatment of menopausal symptoms and osteoporosis prevention .

Comparison with Similar Compounds

This compound is structurally and functionally compared to other sulfated estrogens in CEEs. Key differences include molecular composition, metabolic clearance, receptor affinity, and clinical potency.

Structural and Compositional Differences

Table 1: Composition of Major Sulfated Estrogens in Conjugated Estrogens

| Compound | Percentage in CEEs (%) | Molecular Formula | Molecular Weight |

|---|---|---|---|

| Sodium estrone sulfate | 45–50 | C₁₈H₂₁O₅S·Na | 368.39 |

| Sodium equilin sulfate | 20–25 | C₁₈H₂₁O₅S·Na | 368.39 |

| This compound | 1–3 | C₁₈H₁₉O₅S·Na | 347.41 |

| 17α-Dihydroequilin sulfate | 10–15 | C₁₈H₂₃O₅S·Na | 382.42 |

| 17β-Dihydroequilenin sulfate | 1–2 | C₁₈H₂₁O₅S·Na | 382.42 |

Key Structural Notes:

- This compound contains a fully aromatic B, C, and D rings (estra-1,3,5(10),6,8-pentaene structure), distinguishing it from partially unsaturated compounds like equilin sulfate (Δ8,9 double bond) and estrone sulfate (single aromatic A ring) .

- The sulfate group at C3 is common across all compounds but varies in metabolic stability .

Metabolic and Pharmacokinetic Profiles

Table 2: Metabolic Clearance Rates (MCR) and Bioactivity

| Compound | MCR (L/day·m²) | Active Metabolite | Relative Estrogenic Potency |

|---|---|---|---|

| Sodium equilin sulfate | 176 | 17β-Dihydroequilin | 1× (baseline) |

| This compound | N/A* | Equilenin | 0.5–1× |

| 17β-Dihydroequilin sulfate | 352 | 17β-Dihydroequilin | 2× |

| Sodium estrone sulfate | 210 | Estrone → Estradiol | 1.5× |

Key Findings :

- This compound is metabolized to equilenin, which has a slower elimination rate compared to equilin-derived metabolites, prolonging its estrogenic effects .

- 17β-Dihydroequilin sulfate exhibits twice the metabolic clearance rate of equilin sulfate, but its metabolite (17β-dihydroequilin) is more potent .

Receptor Binding and Enzymatic Interactions

- Equilenin Affinity : Equilenin binds human glutathione transferase A3-3 (hGST A3-3) with a dissociation constant (Kᴅ) of 3.93 μM, comparable to ketosteroid isomerase (KSI; Kᴅ = 1 μM) .

- Comparison with Estrone : Estrone sulfate’s free form (estrone) has higher ER-α affinity (Kᴅ ~0.1 nM) than equilenin, explaining its dominant role in CEE efficacy .

Table 3: Binding Constants of Free Estrogens

| Compound | Target Enzyme/Receptor | Kᴅ (μM) | Biological Implication |

|---|---|---|---|

| Equilenin | hGST A3-3 | 3.93 | Moderate steroid isomerase activity |

| Equilenin | KSI | 1.0 | High substrate specificity |

| Estrone | ER-α | 0.0001 | High transcriptional activation |

Clinical and Regulatory Considerations

- Minor Component Status: this compound’s low abundance (1–3%) in CEEs limits its standalone therapeutic impact but contributes to the ensemble effect of estrogenic metabolites .

Q & A

Q. How can computational modeling enhance the design of this compound derivatives with improved stability?

- Methodological Answer : Perform molecular dynamics (MD) simulations to predict sulfate group solvation energetics. Use density functional theory (DFT) to optimize sulfation sites for metabolic resistance. Validate predictions with accelerated stability testing and in vitro CYP450 metabolism assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.